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terminal protein, Bacteriophage M2 - 139643-82-6

terminal protein, Bacteriophage M2

Catalog Number: EVT-14400043
CAS Number: 139643-82-6
Molecular Formula: C117H179N25O34
Molecular Weight: 2479.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Terminal protein from Bacteriophage M2 is a crucial component of the viral structure, specifically linked to the initiation of DNA replication. This bacteriophage is a member of the Podoviridae family, which infects Gram-negative bacteria, particularly those in the Enterobacteriaceae family. The terminal protein serves as a primer for DNA synthesis, playing a significant role in the phage's life cycle and replication process.

Source and Classification

Bacteriophage M2 was isolated from Escherichia coli and is classified under the following taxonomic hierarchy:

  • Realm: Riboviria
  • Kingdom: Orthornavirae
  • Phylum: Lenarviricota
  • Class: Leviviricetes
  • Order: Norzivirales
  • Family: Fiersviridae
  • Genus: Emesvirus
  • Species: Emesvirus zinderi

This classification highlights its close relationship with other bacteriophages that infect similar bacterial hosts, such as bacteriophage Qβ and R17, which also exhibit terminal proteins linked to their genomic ends .

Synthesis Analysis

Methods and Technical Details

The synthesis of terminal protein in Bacteriophage M2 involves a protein-primed mechanism. The terminal protein is covalently attached to the 5' ends of the linear double-stranded DNA genome. This attachment is critical for initiating DNA replication. The process typically involves:

  1. Protein Priming: The terminal protein acts as a primer for DNA polymerase, facilitating the synthesis of new DNA strands.
  2. Replication Cycle: Following infection, the phage's DNA is replicated using the host's replication machinery, where the terminal protein ensures that replication begins at the correct site.

Research has shown that this mechanism is not unique to Bacteriophage M2 but is common among various phages with linear genomes .

Molecular Structure Analysis

Structure and Data

  • Molecular Weight: The terminal protein generally has a molecular weight ranging between 15 to 25 kDa.
  • Structural Features: It often contains conserved motifs that facilitate its interaction with nucleic acids, ensuring efficient binding to the viral genome.

Further structural analysis using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography could provide more detailed insights into its conformation and functional sites .

Chemical Reactions Analysis

Reactions and Technical Details

The terminal protein participates in several key reactions during the viral life cycle:

  1. Covalent Attachment: It forms a covalent bond with the 5' phosphate group of the viral DNA.
  2. Initiation of Replication: The terminal protein serves as a primer for DNA polymerase, enabling the synthesis of complementary strands.
  3. Interaction with Host Factors: It may interact with host cellular proteins to hijack the host's replication machinery for viral purposes.

These reactions are essential for successful viral replication and propagation within bacterial hosts .

Mechanism of Action

Process and Data

The mechanism by which terminal protein functions can be summarized in several steps:

  1. Infection Initiation: Upon infection, Bacteriophage M2 attaches to specific receptors on Escherichia coli using its tail fibers.
  2. DNA Injection: The viral DNA enters the bacterial cell, where it is immediately associated with the terminal protein.
  3. Replication Initiation: The terminal protein primes DNA synthesis by providing a free hydroxyl group necessary for nucleotides to attach during replication.
  4. Viral Assembly: As new viral genomes are synthesized, they are packaged into new virions, which eventually lead to cell lysis and release of progeny phages.

This process underscores the importance of terminal proteins in ensuring efficient replication and assembly of bacteriophages .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of terminal proteins from Bacteriophage M2 include:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stable under a range of temperatures but sensitive to extreme pH levels.

Chemical properties include:

  • Reactivity: Capable of forming covalent bonds with nucleic acids due to reactive amino acid side chains.
  • Interactions: Can interact with other proteins involved in DNA metabolism within the host cell.

These properties are critical for their functionality during phage infection and replication processes .

Applications

Scientific Uses

Terminal proteins from bacteriophages like M2 have several scientific applications:

  1. Molecular Biology Research: They serve as models for studying DNA replication mechanisms.
  2. Gene Therapy Vectors: Modified bacteriophages can be used as vectors for delivering genetic material into bacterial cells.
  3. Biotechnology Applications: Terminal proteins can be employed in synthetic biology for constructing novel genetic circuits or pathways.

Research continues to explore these applications, particularly in areas like drug delivery systems and bioengineering .

Properties

CAS Number

139643-82-6

Product Name

terminal protein, Bacteriophage M2

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C117H179N25O34

Molecular Weight

2479.8 g/mol

InChI

InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1

InChI Key

NPTSCMWNGWMXMA-NXVMTPNUSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N

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